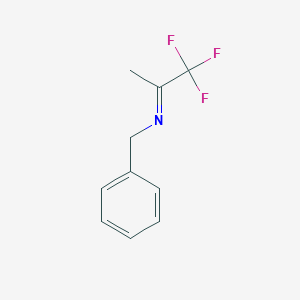

N-(1-Trifluoromethyl-ethylidene)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CMI-392 ist eine chemische Verbindung, die für ihre doppelte inhibitorische Wirkung auf 5-Lipoxygenase und den Thrombozytenaktivierungsfaktorrezeptor bekannt ist. Sie wurde aufgrund ihrer Fähigkeit, Entzündungsreaktionen zu modulieren, auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

Die Synthese von CMI-392 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion bestimmter aromatischer Verbindungen unter kontrollierten Bedingungen, um die tetrahydrofuranische Kernstruktur zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, darunter Methoxy-, Chlorphenylthioethoxy- und Trimethoxyphenylgruppen.

Industrielle Produktionsmethoden für CMI-392 sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Konsistenz des Endprodukts beinhalten.

Analyse Chemischer Reaktionen

CMI-392 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zu verschiedenen reduzierten Formen der Verbindung führt.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten, was zu einer Vielzahl substituierter Derivate führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Werkzeugverbindung verwendet, um die Inhibition von 5-Lipoxygenase und dem Thrombozytenaktivierungsfaktorrezeptor zu untersuchen.

Biologie: Es wird in biologischen Studien verwendet, um seine Auswirkungen auf Entzündungspfade und zelluläre Reaktionen zu verstehen.

Medizin: CMI-392 hat aufgrund seiner doppelten inhibitorischen Wirkung potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen.

Industrie: Es könnte Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und anderen therapeutischen Wirkstoffen haben

Wirkmechanismus

CMI-392 übt seine Wirkung aus, indem es die Aktivität von 5-Lipoxygenase hemmt und den Thrombozytenaktivierungsfaktorrezeptor blockiert. Diese doppelte Wirkung trägt dazu bei, die Produktion von Entzündungsmediatoren zu reduzieren und die Entzündungsreaktion zu modulieren. Die molekularen Ziele umfassen das 5-Lipoxygenase-Enzym und den Thrombozytenaktivierungsfaktorrezeptor, die an der Biosynthese von Leukotrienen bzw. der Aktivierung von Thrombozyten beteiligt sind .

Wirkmechanismus

CMI-392 exerts its effects by inhibiting the activity of 5-lipoxygenase and blocking the platelet-activating factor receptor. This dual action helps in reducing the production of inflammatory mediators and modulating the inflammatory response. The molecular targets include the 5-lipoxygenase enzyme and the platelet-activating factor receptor, which are involved in the biosynthesis of leukotrienes and the activation of platelets, respectively .

Vergleich Mit ähnlichen Verbindungen

CMI-392 ist durch seine doppelte inhibitorische Wirkung sowohl auf 5-Lipoxygenase als auch auf den Thrombozytenaktivierungsfaktorrezeptor einzigartig. Zu ähnlichen Verbindungen gehören:

Zileuton: Ein selektiver 5-Lipoxygenase-Inhibitor.

Montelukast: Ein Leukotrienrezeptor-Antagonist.

Ginkgolid B: Ein Thrombozytenaktivierungsfaktorrezeptor-Antagonist.

Im Vergleich zu diesen Verbindungen bietet CMI-392 ein breiteres Wirkungsspektrum, indem es beide Pfade gleichzeitig angreift, was bei der Behandlung von Entzündungszuständen möglicherweise zu verstärkten therapeutischen Vorteilen führt .

Biologische Aktivität

N-(1-Trifluoromethyl-ethylidene)benzylamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

- Functional Groups : Contains a trifluoromethyl group, an ethylidene moiety, and an amine group.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung carcinoma) | 2.67 ± 0.06 | Induction of apoptosis via ROS production |

| MCF-7 (Breast carcinoma) | 10.97 | Inhibition of NF-κB activity leading to cell cycle arrest |

| HT-29 (Colon carcinoma) | 5.0 | Disruption of microtubule assembly |

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .

- Inhibition of NF-κB : The compound has been reported to inhibit NF-κB signaling pathways, crucial for cancer cell survival and proliferation, thereby enhancing its anticancer efficacy .

- Microtubule Disruption : Similar to other known anticancer agents, it may disrupt microtubule dynamics, which is essential for mitosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.2 | Bactericidal |

| Escherichia coli | 62.5 | Bacteriostatic |

| Candida albicans | 40 | Antifungal |

Case Study 1: Anticancer Efficacy

A study conducted by Aliabadi et al. investigated the cytotoxic effects of various derivatives including this compound on human cancer cell lines using the MTT assay. The results indicated a strong antiproliferative effect, particularly against lung and breast cancer cells .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial spectrum of this compound revealed its effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

N-benzyl-1,1,1-trifluoropropan-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVITOFBNPFGNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375334 |

Source

|

| Record name | (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119561-23-8 |

Source

|

| Record name | (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.